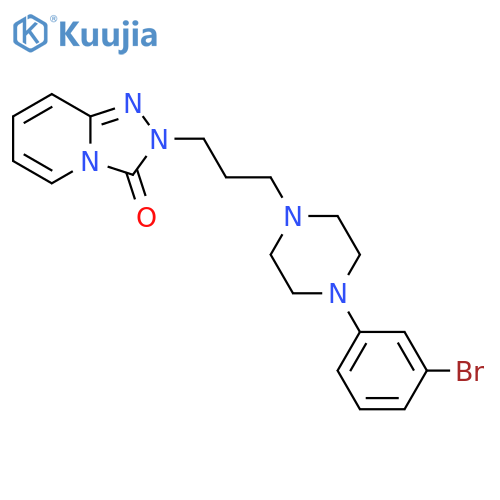

Cas no 1263358-13-9 (2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one)

2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one 化学的及び物理的性質

名前と識別子

-

- Trazodone impurity 3/Trazodone Bromo Analog/2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- 3-Dechloro-3-bromo Trazodone

- Trazodone BP substance D

- 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one

-

- MDL: MFCD32662747

- インチ: 1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2

- InChIKey: HNSTYKJQMWGCRU-UHFFFAOYSA-N

- SMILES: C12=NN(CCCN3CCN(C4=CC=CC(Br)=C4)CC3)C(=O)N1C=CC=C2

2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205015-5.0g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 5g |

$2525.0 | 2023-05-31 | |

| Enamine | EN300-205015-1.0g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 1g |

$871.0 | 2023-05-31 | |

| Enamine | EN300-205015-0.05g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 0.05g |

$202.0 | 2023-09-16 | |

| Enamine | EN300-205015-0.5g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 0.5g |

$679.0 | 2023-09-16 | |

| Enamine | EN300-205015-2.5g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 2.5g |

$1707.0 | 2023-09-16 | |

| Aaron | AR02891W-5g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 5g |

$3497.00 | 2023-12-16 | |

| Enamine | EN300-205015-5g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 5g |

$2525.0 | 2023-09-16 | |

| 1PlusChem | 1P0288TK-5g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 5g |

$2266.00 | 2024-07-09 | |

| 1PlusChem | 1P0288TK-500mg |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 500mg |

$790.00 | 2025-03-21 | |

| 1PlusChem | 1P0288TK-10g |

2-{3-[4-(3-bromophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

1263358-13-9 | 95% | 10g |

$3993.00 | 2024-07-09 |

2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one 関連文献

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-oneに関する追加情報

Introduction to 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one (CAS No. 1263358-13-9)

2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1263358-13-9, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The intricate scaffold of this molecule, featuring a combination of triazoloapyridine and piperazine moieties, makes it a promising candidate for further exploration in drug discovery.

The structural composition of 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one is characterized by its complex arrangement of nitrogen-containing heterocycles. The presence of a piperazine ring at the propyl substituent enhances its ability to interact with biological targets, particularly serotonin and dopamine receptors, which are crucial in modulating neurotransmitter activity. This interaction is pivotal for the development of drugs that aim to treat conditions such as depression, anxiety, and neurodegenerative diseases.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one exemplifies this concept by its dual interaction potential with both serotonin and dopamine receptors. This dual action is particularly intriguing as it allows for the development of more efficacious and less side-effect-inducing therapeutics compared to traditional mono-target drugs.

The bromophenyl moiety in the structure of 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one serves as a key pharmacophore that enhances binding affinity to biological targets. The bromine atom introduces a polarizability that can improve interactions with receptor sites, thereby increasing the compound's pharmacological activity. This feature has been exploited in the design of various CNS-active compounds where precise modulation of receptor interactions is essential.

In vitro studies have demonstrated that 2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one exhibits significant binding affinity for serotonin 5-HT1A and dopamine D2 receptors. These interactions are critical for its potential application in treating neurological disorders. For instance, the binding to 5-HT1A receptors is associated with anxiolytic effects, while interaction with D2 receptors can modulate dopaminergic pathways involved in motor control and mood regulation.

The synthesis of 2-{3-4-(3-bromophenyl)piperazin-1-ypropyl}-2H,3H -1 , 2 , 4 triazolo - 4 , 5 - apyridin - 5 - one (CAS No. 1263386 -13 -9) involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the triazolopyridine core followed by functionalization with the piperazine propyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.

Recent research has also explored the structural analogs of 2-{(E)-N-[bis(4-fluorophenyl)methylidene]amino}methylidene]-N-methyl-N-(pyridin - 5 - yl)benzamide, which share similar pharmacological profiles but differ in their substituent patterns. These studies aim to identify structural features that contribute to enhanced binding affinity and reduced side effects. The findings from these investigations are expected to guide future drug design strategies for CNS disorders.

The pharmacokinetic properties of CAS No1263386 -13 -9 are another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Preclinical studies have begun to evaluate these properties using animal models, providing valuable insights into its potential clinical utility.

One particularly exciting aspect of CAS No1263386 -13 -9 is its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate both serotonin and dopamine receptors suggests that this compound could address multiple pathological pathways involved in these conditions. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The development of novel scaffolds like CAS No1263386 -13 -9 represents a significant advancement in medicinal chemistry. By combining different heterocyclic systems into a single molecule, researchers can create compounds with tailored pharmacological properties. This approach has led to the discovery of several promising drug candidates that are currently undergoing further investigation.

In conclusion,CAS No1263386 -13 -9 stands out as a compelling candidate for therapeutic development due to its unique structural features and promising pharmacological properties. Its ability to interact with multiple CNS targets makes it an attractive option for treating a variety of neurological disorders. As research continues to uncover new insights into its mechanisms of action,CAS No1263386 -13 -9 holds great promise for improving patient outcomes in the future.

1263358-13-9 (2-{3-4-(3-bromophenyl)piperazin-1-ylpropyl}-2H,3H-1,2,4triazolo4,3-apyridin-3-one) Related Products

- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)

- 172848-60-1(Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)

- 955305-63-2(N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)

- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)

- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)